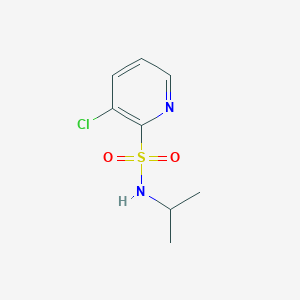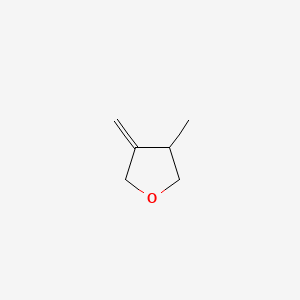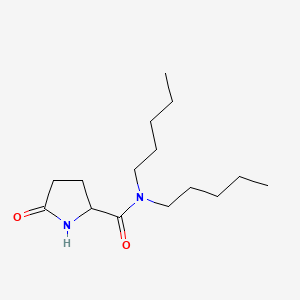![molecular formula C11H9FN2O B13956067 3-(2-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13956067.png)
3-(2-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-PYRROLO[3,2-D]ISOXAZOLE, 3-(2-FLUOROPHENYL)-5,6-DIHYDRO- is a heterocyclic compound that features a fused pyrrole and isoxazole ring system. This compound is of significant interest due to its potential pharmacological properties and its role as a structural motif in various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-PYRROLO[3,2-D]ISOXAZOLE, 3-(2-FLUOROPHENYL)-5,6-DIHYDRO- typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. This reaction is often conducted under thermal conditions in an aqueous medium at around 70°C, resulting in the formation of the desired isoxazole derivative .
Industrial Production Methods
Industrial production of this compound may utilize similar cycloaddition techniques but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Non-catalytic and metal-free synthetic routes are preferred for their eco-friendliness and cost-effectiveness .
化学反应分析
Types of Reactions
4H-PYRROLO[3,2-D]ISOXAZOLE, 3-(2-FLUOROPHENYL)-5,6-DIHYDRO- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学研究应用
4H-PYRROLO[3,2-D]ISOXAZOLE, 3-(2-FLUOROPHENYL)-5,6-DIHYDRO- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and cellular pathways.
Medicine: It has potential as a pharmacophore in drug development, particularly for anti-inflammatory and anticancer agents.
Industry: It is utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4H-PYRROLO[3,2-D]ISOXAZOLE, 3-(2-FLUOROPHENYL)-5,6-DIHYDRO- involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Molecular docking studies suggest that it can interact with histamine H1 receptors, indicating potential antihistaminic activity .
相似化合物的比较
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Pyrroloisoxazole: A fused ring system similar to the compound but with different substituents.
Fluorophenyl derivatives: Compounds with a fluorophenyl group attached to various heterocyclic systems
Uniqueness
4H-PYRROLO[3,2-D]ISOXAZOLE, 3-(2-FLUOROPHENYL)-5,6-DIHYDRO- is unique due to its specific structural arrangement and the presence of the fluorophenyl group, which can enhance its biological activity and stability. This makes it a valuable scaffold for drug development and other applications .
属性
分子式 |
C11H9FN2O |
|---|---|
分子量 |
204.20 g/mol |
IUPAC 名称 |
3-(2-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H9FN2O/c12-9-4-2-1-3-7(9)10-8-5-6-13-11(8)15-14-10/h1-4,13H,5-6H2 |
InChI 键 |
LYAIZEGCEICUAA-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C1C(=NO2)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13955986.png)
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13955990.png)

![Pyridine, 3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B13956004.png)






![[1]Benzofuro[3,2-c][1,2]oxazole](/img/structure/B13956043.png)



